Cas no 58744-70-0 (1H-[1,2,4]Triazolo[1,2-a]pyridazin-1-one,2-(4-chlorophenyl)hexahydro-3-thioxo-)
![1H-[1,2,4]Triazolo[1,2-a]pyridazin-1-one,2-(4-chlorophenyl)hexahydro-3-thioxo- structure](https://it.kuujia.com/scimg/cas/58744-70-0x500.png)
58744-70-0 structure
Nome del prodotto:1H-[1,2,4]Triazolo[1,2-a]pyridazin-1-one,2-(4-chlorophenyl)hexahydro-3-thioxo-
1H-[1,2,4]Triazolo[1,2-a]pyridazin-1-one,2-(4-chlorophenyl)hexahydro-3-thioxo- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-[1,2,4]Triazolo[1,2-a]pyridazin-1-one,2-(4-chlorophenyl)hexahydro-3-thioxo-
- 2-(4-chlorophenyl)-3-sulfanylidene-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazin-1-one
- 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-chlorophenyl)hexahydro-3-thioxo-
- 2-(4-Chlorophenyl)hexahydro-3-thioxo-1H-(1,2,4)triazolo(1,2-a)pyridazin-1-one
- 58744-70-0
- DTXSID10974263
- SCHEMBL11368074
- 2-(4-Chlorophenyl)-3-sulfanylidenehexahydro-1H-[1,2,4]triazolo[1,2-a]pyridazin-1-one
-
- Inchi: InChI=1S/C12H12ClN3OS/c13-9-3-5-10(6-4-9)16-11(17)14-7-1-2-8-15(14)12(16)18/h3-6H,1-2,7-8H2
- Chiave InChI: JOKFDGVLYCAFJW-UHFFFAOYSA-N
- Sorrisi: C1CCN2C(=S)N(C(=O)N2C1)C3=CC=C(C=C3)Cl
Proprietà calcolate
- Massa esatta: 281.03916
- Massa monoisotopica: 281.03896
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 18
- Conta legami ruotabili: 1
- Complessità: 370
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 58.9
- XLogP3: 2.8
Proprietà sperimentali
- Densità: 1.53
- Punto di ebollizione: 384.4°Cat760mmHg
- Punto di infiammabilità: 186.3°C
- Indice di rifrazione: 1.739
- PSA: 26.79
1H-[1,2,4]Triazolo[1,2-a]pyridazin-1-one,2-(4-chlorophenyl)hexahydro-3-thioxo- Letteratura correlata
-
Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
-
Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
58744-70-0 (1H-[1,2,4]Triazolo[1,2-a]pyridazin-1-one,2-(4-chlorophenyl)hexahydro-3-thioxo-) Prodotti correlati
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
Fornitori consigliati
pengshengyue
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
